![molecular formula C8H6Br2O2 B3166240 3,5-Dibromophenyl acetate CAS No. 909389-74-8](/img/structure/B3166240.png)
3,5-Dibromophenyl acetate
Overview
Description
3,5-Dibromophenyl acetate is a chemical compound with the CAS Number: 909389-74-8 . It has a molecular weight of 293.94 and its IUPAC name is 3,5-dibromophenyl acetate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3,5-Dibromophenyl acetate is 1S/C8H6Br2O2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 . This indicates the molecular structure of the compound. X-ray diffraction studies of a related compound, 3,5-Dibromophenyl-functionalised imidazolium salts, revealed intra- and intermolecular interactions involving the 3,5-dibromophenyl group .Physical And Chemical Properties Analysis
3,5-Dibromophenyl acetate is a solid at room temperature . It has a molecular weight of 293.94 . The compound is stored in a dry room at normal temperature .Scientific Research Applications
- Researchers have explored porous three-dimensional (3D) metallacages capable of encapsulating cytotoxic agents3,5-Dibromophenyl acetate could serve as a building block in designing novel metallosupramolecular architectures for targeted drug delivery .
Metallosupramolecular Architectures for Drug Delivery
Biological Activity and Anticancer Properties
Safety and Hazards
3,5-Dibromophenyl acetate has been classified under GHS07 . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Biochemical Pathways
The dominant proposed mechanism for the activity of Au-NHCs is that Au inhibits the activity of mitochondrial thioredoxin reductase (TrxR) by binding to the soft Se and S atoms in the cysteine and selenocysteine residues at the active site . TrxR is an important enzyme that regulates the cellular redox system and inhibition of TrxR can lead to a build-up of reactive oxygen species, which sets off a cascade of processes that leads to apoptosis .
properties
IUPAC Name |
(3,5-dibromophenyl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXGHGNAEBFULS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromophenyl acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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